molecular formula C10H14O3 B13427202 1,2,3-Trimethoxy-4-methylbenzene

1,2,3-Trimethoxy-4-methylbenzene

Cat. No.: B13427202
M. Wt: 182.22 g/mol
InChI Key: QFCDAYJDYTVMSZ-UHFFFAOYSA-N
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Description

Contextual Significance within Polymethoxylated Aromatic Compounds

Polymethoxylated aromatic compounds, a class of molecules characterized by a benzene (B151609) ring substituted with multiple methoxy (B1213986) groups, are of significant interest in academic and industrial research. These compounds are often found in natural products, particularly in citrus fruits, and have been investigated for a range of biological activities. nist.gov The presence of multiple methoxy groups can influence the electronic and steric properties of the aromatic ring, thereby affecting the molecule's reactivity and potential applications. In this context, 1,2,3-Trimethoxy-4-methylbenzene serves as a valuable model compound for studying the effects of specific substitution patterns on the chemical behavior of polymethoxylated aromatics. Research in this area often explores their synthesis, spectroscopic characterization, and potential as building blocks for more complex molecules.

Overview of Research Trajectories for Alkyl- and Alkoxy-Substituted Benzenes

The study of alkyl- and alkoxy-substituted benzenes constitutes a significant trajectory in organic chemistry research. The introduction of alkyl and alkoxy groups onto a benzene ring alters its electron density and reactivity, influencing the regioselectivity of subsequent chemical transformations.

Alkoxy groups, such as the methoxy groups in this compound, are generally considered activating groups in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. docbrown.infochemicalbook.com Research has focused on quantifying the activating effect of varying numbers and arrangements of alkoxy substituents.

In contrast, alkyl groups are also activating and ortho-, para-directing, but their activating effect is generally less pronounced than that of alkoxy groups. docbrown.infochemicalbook.com Comparative studies of alkyl- versus alkoxy-substituted benzenes often investigate their differing reaction rates and product distributions in various chemical reactions. docbrown.info Furthermore, research has delved into the photophysical properties of these compounds, where the nature of the substituent (alkyl vs. alkoxy) can significantly impact fluorescence quantum yields and deactivation processes of exciplexes. docbrown.info

Interactive Data Table: Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC10H14O3182.2233257-15-7
1,2,3-Trimethoxybenzene (B147658)C9H12O3168.19634-36-6
1,2,4-TrimethoxybenzeneC9H12O3168.19135-77-3
1,3,5-TrimethoxybenzeneC9H12O3168.19621-23-8
1,2,3-TrimethylbenzeneC9H12120.19526-73-8

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-trimethoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7-5-6-8(11-2)10(13-4)9(7)12-3/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCDAYJDYTVMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,2,3 Trimethoxy 4 Methylbenzene and Analogues

De Novo Synthesis Approaches

De novo synthesis refers to the construction of the target molecule from simpler, acyclic precursors or from aromatic precursors that require significant modification of their substitution pattern. For 1,2,3-trimethoxybenzenes, this typically involves the methylation of corresponding polyhydroxylated benzene (B151609) rings.

Pyrogallol (B1678534) (1,2,3-trihydroxybenzene) and its derivatives are common and logical starting materials for the synthesis of 1,2,3-trimethoxybenzene (B147658) and its analogs. The primary transformation required is the complete methylation of the hydroxyl groups.

A traditional and industrially relevant method for the synthesis of 1,2,3-trimethoxybenzene involves the methylation of pyrogallol using dimethyl sulfate (B86663) in an aqueous medium. prepchem.com This reaction is often facilitated by a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide or tetrabutyl phosphonium (B103445) bromide, to enhance the interaction between the aqueous and organic phases. google.compatsnap.com The process typically involves a carefully controlled, multi-step temperature sequence to ensure complete methylation and high yields. patsnap.com For instance, a common procedure involves the reaction of pyrogallol with dimethyl sulfate in the presence of sodium hydroxide, with the temperature initially kept below 45°C and then raised to complete the reaction. prepchem.com

A detailed industrial process for producing 1,2,3-trimethoxybenzene from pyrogallol involves the following steps:

Pyrogallol, water, and a phase transfer catalyst are mixed.

Dimethyl sulfate and an industrial alkali (like sodium hydroxide) are added dropwise at around 35°C.

The mixture is maintained at 30°C for a period before being heated to 95°C to ensure the methylation is complete. patsnap.com

The crude product is isolated through crystallization and centrifugation. google.compatsnap.com

Purification is achieved by recrystallization from an ethanol-water mixture. prepchem.com

This method is favored for its straightforward nature and the high purity of the resulting product. google.com

In response to the environmental concerns associated with traditional methylating agents like dimethyl sulfate, greener synthetic routes have been explored. One notable advancement is the use of dimethyl carbonate (DMC) as a less toxic and more environmentally benign methylating agent. researchgate.net A green synthesis protocol for 1,2,3-trimethoxybenzene has been developed using pyrogallic acid and DMC with an ionic liquid, 1-butyl-3-methylimidazolium bromide ([Bmim]Br), as a catalyst. researchgate.net

Orthogonal experiments were performed to optimize the reaction conditions, leading to the following optimized parameters:

Reaction Temperature: 160°C

Mole Ratio (Pyrogallic Acid to DMC): 1:6

Reaction Time: 7 hours

Catalyst Loading (n([Bmim]Br):n(PA)): 1:1

Under these conditions, a complete conversion of pyrogallic acid was achieved with a 92.60% yield of 1,2,3-trimethoxybenzene. researchgate.net This method provides a sustainable alternative to conventional processes.

Table 1: Comparison of Optimized Conditions for 1,2,3-Trimethoxybenzene Synthesis

ParameterTraditional Method (Dimethyl Sulfate)Green Protocol (DMC)
Methylating Agent Dimethyl SulfateDimethyl Carbonate
Catalyst Tetrabutylammonium Bromide1-butyl-3-methylimidazolium bromide
Temperature 30-95°C160°C
Yield ~70%92.60%

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. While a direct one-pot synthesis for 1,2,3-trimethoxy-4-methylbenzene from a simple precursor is less commonly described, the principles are evident in the synthesis of related compounds. For example, the synthesis of certain α-aminophosphonates containing a 3,4,5-trimethoxybenzyl group is achieved through a one-pot Kabachnik-Fields reaction. nih.govnih.gov This reaction combines 3,4,5-trimethoxybenzaldehyde (B134019), an amine, and a dialkyl phosphite (B83602) under solvent-free conditions. nih.govnih.gov The starting 3,4,5-trimethoxybenzaldehyde itself can be prepared from gallic acid in a multi-step sequence. nih.govnih.gov

The optimization of such one-pot reactions is crucial. For instance, in the synthesis of a specific α-aminophosphonate, the reaction temperature was systematically varied from 85-90°C to 105-110°C, with the yield increasing from 37.5% to 65.6%. nih.gov These optimization studies highlight the importance of reaction parameters in achieving high yields in one-pot procedures.

The regioselective functionalization of the benzene ring is a key challenge in the synthesis of specifically substituted analogs. The inherent directing effects of the methoxy (B1213986) groups on the 1,2,3-trimethoxybenzene ring play a crucial role in determining the position of incoming electrophiles.

One powerful strategy for achieving regioselectivity is the reductive electrophilic substitution of 1,2,3-trimethoxybenzene. This method allows for the regioselective removal of the methoxy group at the 2-position and its replacement with various electrophiles. erowid.org This process involves an electron transfer from an alkali metal, leading to the formation of an anion that can then be quenched with an electrophile. This approach provides a novel synthetic route to 2-substituted resorcinol (B1680541) dimethyl ethers. erowid.org The reaction has been successfully applied to 5-methyl-substituted and other 5-alkyl-substituted homologues of 1,2,3-trimethoxybenzene, although some limitations exist with larger alkyl groups. erowid.org

Methylation Strategies of Phenolic Precursors (e.g., Pyrogallic Acid Derivatives)

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound often relies on the functionalization of the pre-formed substituted benzene ring. Directed ortho-metalation is a particularly powerful tool for introducing substituents at specific positions.

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. wikipedia.orguwindsor.caorganic-chemistry.orgbaranlab.org This technique utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (typically n-butyllithium or sec-butyllithium), directing deprotonation to the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles to introduce a new substituent with high regiocontrol. wikipedia.orguwindsor.ca

Methoxy groups are known to be effective DMGs. wikipedia.org In the context of 1,2,3-trimethoxybenzene, the methoxy groups can direct lithiation to an available ortho-position. The presence of multiple methoxy groups can lead to cooperative effects, potentially enhancing the acidity of a specific proton. For this compound, the position of lithiation would be influenced by the combined directing effects of the methoxy groups and the methyl group. The resulting aryllithium species can then be quenched with an appropriate electrophile to generate a variety of derivatives. This strategy offers a precise method for elaborating the structure of this compound.

Cross-Coupling Reactions for Aryl-Aryl and Aryl-Alkyl Scaffolds

The construction of the carbon skeleton of substituted benzene rings, such as that in this compound, is efficiently achieved through transition metal-catalyzed cross-coupling reactions. These methods are foundational in modern organic synthesis for their ability to form carbon-carbon bonds with high selectivity and functional group tolerance. wikipedia.orgtamu.edu Among the most powerful are the Suzuki-Miyaura and Negishi couplings, which are widely used to create aryl-aryl and aryl-alkyl linkages. tamu.eduorganic-chemistry.org

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. kochi-tech.ac.jpresearchgate.net For the synthesis of a this compound scaffold, a plausible strategy would involve the coupling of a suitably substituted trimethoxybenzene derivative with a methylating agent or vice-versa. For instance, the coupling of 1-halo-2,3,4-trimethoxybenzene with methylboronic acid or the reaction of 4-bromo-1,2,3-trimethoxybenzene with a methyl-containing organoboron reagent could be envisioned. The reaction's success often depends on the careful selection of the palladium catalyst, ligands, and base. researchgate.netrsc.org

The Negishi coupling provides a complementary method, utilizing an organozinc reagent as the nucleophilic partner to couple with an organic halide or triflate, also typically catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org This reaction is noted for its high reactivity and the ability to couple a wide range of carbon centers (sp³, sp², and sp). wikipedia.org A synthetic approach toward this compound could involve the reaction between an organozinc reagent, such as (4-methylphenyl)zinc chloride, and a halogenated 1,2,3-trimethoxybenzene. Alternatively, a trimethoxy-substituted arylzinc reagent could be coupled with a methyl halide. The choice of catalyst and ligands, such as bulky N-heterocyclic carbenes (NHCs) or phosphines, is critical for achieving high yields and selectivity. organic-chemistry.orgchinesechemsoc.org

Coupling ReactionTypical Catalyst/LigandTypical BaseTypical SolventsPotential Reactants for Target Scaffold
Suzuki-Miyaura Pd(PPh₃)₄, Pd₂(dba)₃/PCy₃K₂CO₃, K₃PO₄, CsFDioxane/Water, Toluene (B28343), THF1-Bromo-2,3,4-trimethoxybenzene + Methylboronic acid
Negishi Pd(PPh₃)₄, Ni(acac)₂, Pd/NHCNot required (organozinc is nucleophilic)THF, DMF1-Iodo-2,3,4-trimethoxybenzene + Methylzinc chloride

Modifications via Organometallic Complexes (e.g., Tricarbonyl(η⁶-1,2,3-trimethoxybenzene)chromium Complexes)

The reactivity of aromatic rings can be profoundly altered by coordination to a transition metal fragment, such as the tricarbonylchromium(0) group, Cr(CO)₃. wikipedia.org When complexed to an arene, the Cr(CO)₃ unit acts as a strong electron-withdrawing group, which acidifies the ring protons and makes the ring susceptible to nucleophilic attack. wikipedia.orgmdma.ch This principle can be applied to 1,2,3-trimethoxybenzene to achieve regioselective functionalization.

The synthesis of the required starting complex, tricarbonyl(η⁶-1,2,3-trimethoxybenzene)chromium, is typically achieved by heating 1,2,3-trimethoxybenzene with hexacarbonylchromium, Cr(CO)₆, in a high-boiling solvent mixture. mdma.chnih.gov Once formed, the complexed aromatic ring can undergo reactions that are difficult or impossible with the free arene.

A key transformation is the regioselective lithiation (deprotonation) of the aromatic ring. Treatment of the tricarbonyl(η⁶-1,2,3-trimethoxybenzene)chromium complex with a strong base, such as lithium tetramethylpiperidide (LiTMP), results in the specific removal of a proton from the C5 position (meta to two methoxy groups and para to one). mdma.ch The resulting aryllithium species is a potent nucleophile that can react with various electrophiles. To introduce a methyl group at the desired position to form the precursor to this compound (after considering the numbering of the final product), an electrophilic methyl source like methyl iodide would be introduced. The final step involves decomplexation of the Cr(CO)₃ unit, typically through mild oxidation (e.g., with iodine or exposure to air and light), to release the substituted arene. mdma.ch

Reaction StepReagentsProductKey Findings
Complexation 1,2,3-Trimethoxybenzene, Cr(CO)₆Tricarbonyl(η⁶-1,2,3-trimethoxybenzene)chromiumHigh yield (96%) preparation. mdma.ch
Deprotonation Tricarbonyl(η⁶-1,2,3-trimethoxybenzene)chromium, LiTMPLithiated chromium complexHighly regioselective deprotonation at the C5 position. mdma.ch
Alkylation Lithiated chromium complex, Methyl Iodide (or other electrophile)Tricarbonyl(η⁶-5-methyl-1,2,3-trimethoxybenzene)chromiumTrapping of the anion with an electrophile introduces the substituent. mdma.ch
Decomplexation Substituted chromium complex, I₂ or air/light5-Methyl-1,2,3-trimethoxybenzeneReleases the final organic product. mdma.ch

Derivatization from Identified Natural Precursors

The synthesis of this compound can also be approached through the chemical modification of abundant, naturally occurring compounds. This strategy is attractive from a green chemistry perspective, utilizing renewable feedstocks. Key precursors include pyrogallol and eugenol (B1671780).

Pyrogallol (1,2,3-Trihydroxybenzene) is a foundational building block. The synthesis of 1,2,3-trimethoxybenzene from pyrogallol is well-established and typically involves exhaustive methylation of the three phenolic hydroxyl groups using a methylating agent like dimethyl sulfate or dimethyl carbonate in the presence of a base. researchgate.netgoogle.com To obtain the target molecule, this compound, a subsequent step is required to introduce the methyl group onto the aromatic ring. A standard method for this transformation is the Friedel-Crafts alkylation, where 1,2,3-trimethoxybenzene is reacted with a methylating agent (e.g., methyl chloride or methyl iodide) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov

Eugenol (4-allyl-2-methoxyphenol) , the primary constituent of clove oil, is another versatile natural precursor. researchgate.netresearchgate.net Its structure already contains a C1-C2-C4 substitution pattern (methoxy, hydroxyl, allyl) on the benzene ring. A multi-step synthetic sequence can be designed to convert eugenol into this compound. A potential pathway could involve:

Hydroxylation: Introduction of a hydroxyl group at the C3 position.

Methylation: Complete methylation of all three hydroxyl groups to yield 4-allyl-1,2,3-trimethoxybenzene.

Allyl Group Conversion: Isomerization of the allyl group to the thermodynamically more stable propenyl group, followed by oxidative cleavage to yield an aldehyde.

Reduction: Reduction of the aldehyde to the final methyl group.

Various derivatization reactions of eugenol have been reported, demonstrating the feasibility of modifying its functional groups. nih.govusu.ac.id For example, the Mannich reaction has been used to functionalize the position ortho to the hydroxyl group, and the phenolic hydroxyl itself is readily converted to a methoxy group. usu.ac.id

Natural PrecursorKey Transformation StepsReagents
Pyrogallol 1. Exhaustive Methylation2. Friedel-Crafts Alkylation1. Dimethyl Sulfate, Base2. CH₃Cl, AlCl₃
Eugenol 1. Hydroxylation2. Exhaustive Methylation3. Allyl to Methyl Conversion1. Oxidizing agents2. Methylating agents3. Isomerization catalyst, Oxidant, Reducing agent

Mechanistic Investigations of Reactions Involving 1,2,3 Trimethoxy 4 Methylbenzene

Electrophilic Aromatic Substitution Reactivity and Regioselectivity

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the reactivity of 1,2,3-trimethoxy-4-methylbenzene in these reactions is significantly influenced by its substituents. The general mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. uci.edu

Influence of Methoxy (B1213986) Substituents on Aromatic Ring Activation

The three methoxy (-OCH₃) groups on the benzene (B151609) ring are powerful activating groups in electrophilic aromatic substitution. They are electron-donating through resonance, where the lone pairs on the oxygen atoms can be delocalized into the aromatic π-system. This increased electron density makes the ring more nucleophilic and thus more susceptible to attack by electrophiles. uci.edu The activating influence of methoxy groups is substantial, often requiring milder reaction conditions compared to unsubstituted benzene. For instance, the nitration of anisole (B1667542) (methoxybenzene) is significantly faster than that of benzene and yields predominantly ortho and para products. libretexts.org In the case of this compound, the cumulative effect of three methoxy groups results in a highly activated aromatic system.

Steric and Electronic Directing Effects in Substitution Patterns

The regioselectivity of electrophilic aromatic substitution on this compound is a result of the combined directing effects of the four substituents.

Electronic Effects: Methoxy and methyl groups are both ortho, para-directors. libretexts.orgyoutube.com This is due to their ability to stabilize the positive charge in the arenium ion intermediate through resonance (methoxy) and induction (methyl). The positive charge in the intermediate is preferentially located at the ortho and para positions relative to the electron-donating group. uci.edu In this compound, the positions ortho and para to the activating groups are C5 and C6. The C5 position is ortho to the methyl group and para to the methoxy group at C2. The C6 position is ortho to the methoxy group at C1. The powerful resonance donation from the methoxy groups strongly directs electrophiles to the positions ortho and para to them.

Steric Effects: Steric hindrance plays a crucial role in determining the final product distribution. The positions adjacent to the bulky methoxy and methyl groups will be sterically hindered, making attack at these sites less favorable. In this compound, the C5 position is sterically less hindered than the positions between the methoxy groups. Therefore, electrophilic attack is most likely to occur at the C5 position, which is para to one methoxy group and ortho to the methyl group, and also at the C6 position, which is ortho to a methoxy group. The interplay between the strong activating and directing effects of the methoxy groups and the steric bulk of the substituents ultimately governs the regiochemical outcome of electrophilic aromatic substitution reactions.

A study on the reaction of 1,2,3-trimethoxybenzene (B147658) with adipoyl chloride in the presence of AlCl₃ demonstrated the formation of ortho and para substituted aryl methyl ethers, highlighting the directing influence of the methoxy groups. nih.gov

Reactions at the Benzylic Position of the Methyl Group

The methyl group attached to the benzene ring, known as a benzylic group, exhibits unique reactivity. libretexts.orgmasterorganicchemistry.com This is due to the stability of intermediates, such as radicals and carbocations, formed at the benzylic position, which can be stabilized by resonance with the aromatic ring. libretexts.org

Radical-Mediated Halogenation

Benzylic C-H bonds are susceptible to free radical halogenation under specific conditions. youtube.comlibretexts.org This reaction typically proceeds via a free radical chain mechanism initiated by light or a radical initiator. For instance, the reaction of an alkylbenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator leads to the selective bromination of the benzylic position. libretexts.orgmasterorganicchemistry.com

The mechanism involves the following steps:

Initiation: Homolytic cleavage of the initiator to form radicals.

Propagation: A bromine radical abstracts a benzylic hydrogen atom, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with Br₂ (or NBS) to form the benzylic halide and a new bromine radical, which continues the chain. libretexts.org

In the case of this compound, radical-mediated halogenation would be expected to occur at the methyl group, yielding 4-(halomethyl)-1,2,3-trimethoxybenzene. The presence of multiple methoxy groups could potentially influence the reaction rate and selectivity through electronic effects on the stability of the benzylic radical.

Benzylic Oxidation Pathways

The benzylic position can also be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orgmasterorganicchemistry.com This reaction is a useful synthetic transformation. The reaction proceeds regardless of the length of the alkyl chain, as long as there is at least one benzylic hydrogen. libretexts.org For this compound, oxidation would convert the methyl group to a carboxylic acid, yielding 2,3,4-trimethoxybenzoic acid.

Recent research has also explored more selective and milder oxidation methods. For example, paired electrolysis has been used for the direct hydroxylarylation of benzylic carbons, where an alkylbenzene is oxidized to a benzylic alcohol. chemrxiv.org This method has been shown to be effective for various substituted toluenes, including those with electron-donating methoxy groups. chemrxiv.org

Catalytic Reaction Mechanisms Relevant to Methylated and Methoxylated Aromatics (e.g., Methanol (B129727) to Hydrocarbon Catalysis)

The catalytic conversion of methanol to hydrocarbons (MTH) is a significant industrial process, and the mechanisms involved are relevant to understanding the reactivity of methylated and methoxylated aromatics like this compound. ysu.amoaepublish.comnih.gov The MTH process, often catalyzed by zeolites, is believed to proceed through a "hydrocarbon pool" mechanism. ysu.amoaepublish.com In this mechanism, methanol or dimethyl ether reacts with organic species trapped within the catalyst's pores to form a complex mixture of hydrocarbons. ysu.amnih.gov

A key feature of this mechanism is the dual-cycle concept, involving both olefin-based and aromatic-based catalytic cycles. electronicsandbooks.com In the aromatic-based cycle, methylated aromatic species act as co-catalysts. They can be further methylated by methanol and then dealkylate to produce olefins. electronicsandbooks.com The reactivity of this compound within such a catalytic system would be influenced by its high degree of methylation and methoxylation. The methoxy groups can be involved in methyl transfer reactions, a process that is also observed in biological systems where methyltransferases catalyze the transfer of a methyl group from methoxylated aromatics. nih.gov

Mechanistic Aspects of Name Reactions in Derivative Formation (e.g., Friedel-Crafts Alkylation/Acylation, Wurtz–Fittig Reaction)

The derivatization of this compound often involves classic name reactions that proceed through well-studied, albeit complex, mechanistic pathways. The specific arrangement and electronic nature of the substituents on the benzene ring—three electron-donating methoxy groups and one activating methyl group—profoundly influence the course of these reactions.

Friedel-Crafts Alkylation and Acylation

The Friedel-Crafts reactions are fundamental for attaching alkyl or acyl groups to aromatic rings and are prime examples of electrophilic aromatic substitution. The mechanism is a multi-step process initiated by the formation of a potent electrophile.

Mechanism of Electrophile Formation:

In Friedel-Crafts alkylation, a carbocation is typically generated from an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For primary halides, a full carbocation is less likely; instead, a polarized complex forms that acts as the electrophile. uzhnu.edu.ua

Reaction: R-X + AlCl₃ → R⁺ + [AlXCl₃]⁻

For Friedel-Crafts acylation, the electrophile is a resonance-stabilized acylium ion, formed from an acyl halide or anhydride (B1165640) with a Lewis acid. aakash.ac.inyoutube.com

Reaction: R-CO-Cl + AlCl₃ → [R-C≡O]⁺ + [AlCl₄]⁻

Electrophilic Attack and Formation of the Arenium Ion:

The highly activated ring of this compound, rich in electron density, attacks the electrophile. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. The stability of this intermediate is a key factor in determining the reaction's regioselectivity. The positive charge of the arenium ion is delocalized across the ring, with significant contributions from structures where the charge is situated on carbons bearing the electron-donating methoxy and methyl groups. wikipedia.org

Regioselectivity:

The substitution pattern on this compound is dictated by the combined directing effects of the four activating groups. Methoxy and methyl groups are ortho- and para-directing. In this specific molecule, the available positions for substitution are C5 and C6.

Position C5: This position is ortho to the methyl group at C4 and meta to the methoxy group at C3.

Position C6: This position is ortho to the methoxy group at C1 and para to the methyl group at C4.

The methoxy groups are stronger activating groups than the methyl group. The synergistic activating effect of the methoxy groups at C1 and C3, along with the para-directing effect of the methyl group, would strongly favor electrophilic attack at the C6 position. Attack at C5 is sterically hindered by the adjacent methyl group and is electronically less favored.

Deprotonation and Regeneration of Aromaticity:

In the final step, a weak base, typically [AlCl₄]⁻, abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromatic system and regenerating the Lewis acid catalyst. youtube.com

Reaction Type Reagents Predicted Major Product Predicted Minor Product(s)
Friedel-Crafts AcylationAcetyl chloride, AlCl₃1-(2,3,4-Trimethoxy-5-methylphenyl)ethan-1-one1-(3,4,5-Trimethoxy-2-methylphenyl)ethan-1-one
Friedel-Crafts Alkylationtert-Butyl chloride, AlCl₃5-tert-Butyl-1,2,3-trimethoxy-4-methylbenzeneMinimal due to steric hindrance

This table is illustrative and based on established principles of electrophilic aromatic substitution. Actual product distribution may vary based on specific reaction conditions.

Wurtz–Fittig Reaction

The Wurtz–Fittig reaction is a method for forming a new carbon-carbon bond between an aryl halide and an alkyl halide, mediated by sodium metal. byjus.com This reaction is generally understood to proceed through one of two primary mechanistic pathways, and its application to a derivative of this compound, for instance, 5-halo-1,2,3-trimethoxy-4-methylbenzene, would follow these general principles.

Proposed Mechanisms:

Radical Mechanism: In this pathway, a sodium atom donates an electron to both the aryl and alkyl halides, leading to the formation of an aryl radical and an alkyl radical. These radicals then couple to form the final product. Side products from the self-coupling of the radicals (biphenyl and alkane) are also possible. researchgate.net

Organo-Alkali Mechanism: This mechanism involves the formation of an organosodium intermediate. Typically, the more reactive halide (often the alkyl halide) reacts with sodium first to form an organosodium compound, which then acts as a nucleophile. This nucleophile attacks the aryl halide to form the substituted aromatic product. researchgate.net The relative reactivity of the halides is a crucial factor; for instance, an alkyl bromide would react preferentially over an aryl chloride. byjus.com

Mechanistic Steps in the Context of a this compound Derivative:

Consider the reaction of 5-bromo-1,2,3-trimethoxy-4-methylbenzene with an alkyl halide like ethyl bromide in the presence of sodium.

Mechanism Step 1 Step 2 Step 3
Radical Mechanism Formation of aryl and alkyl radicals via electron transfer from sodium.Coupling of the aryl and alkyl radicals.Formation of the alkyl-aryl product.
Organo-Alkali Mechanism Formation of the more reactive organosodium reagent (e.g., ethylsodium).Nucleophilic attack of the organosodium reagent on the aryl halide.Displacement of the halide to form the alkyl-aryl product.

The presence of multiple electron-donating groups on the aromatic ring would not fundamentally alter these core mechanistic possibilities, although it could influence the reactivity of the aryl halide. The Wurtz-Fittig reaction is known to be susceptible to side reactions, and its efficiency can be limited. byjus.com

Advanced Spectroscopic Characterization of 1,2,3 Trimethoxy 4 Methylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR and ¹³C NMR Chemical Shift and Coupling Analyses

¹H NMR spectroscopy of 1,2,3-Trimethoxy-4-methylbenzene reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the range of 6.5-8.0 ppm, with their specific shifts influenced by the electron-donating methoxy (B1213986) groups and the methyl group. The protons of the methoxy groups (-OCH₃) characteristically resonate at approximately 3.7–3.9 ppm in a deuterated chloroform (B151607) (CDCl₃) solvent. The methyl group (-CH₃) protons will also have a characteristic chemical shift.

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbon atoms of the benzene ring will have signals in the aromatic region (typically 100-150 ppm). The carbon atoms of the methoxy groups will appear around 55-60 ppm, while the methyl carbon will have a distinct signal at a lower chemical shift. Due to the high symmetry in a related molecule, 1,3,5-trimethylbenzene, the number of unique signals is reduced, which simplifies the spectrum. docbrown.info

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.5110 - 140
Methoxy (-OCH₃)~3.8~56
Methyl (-CH₃)~2.2~16

Note: These are approximate chemical shift ranges and can vary based on solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons, helping to determine their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com It allows for the direct assignment of a proton signal to its attached carbon atom. For example, the proton signal of the methyl group would show a cross-peak with the carbon signal of that same methyl group.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, HMBC would show correlations between the methoxy protons and the aromatic carbon to which the methoxy group is attached, as well as the adjacent carbons.

These 2D NMR techniques, when used in combination, provide a detailed and unambiguous structural elucidation of this compound and its derivatives. rsc.orgscience.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns. chemguide.co.uk

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. leco.co.th This is particularly useful for the analysis of complex mixtures, such as essential oils, where this compound might be a component. semanticscholar.orgnih.gov The gas chromatograph separates the individual components of the mixture, and the mass spectrometer then provides a mass spectrum for each component as it elutes from the column, allowing for its identification. leco.co.thuokerbala.edu.iq The retention index, a measure of where a compound elutes relative to a series of standards, can provide additional confidence in the identification. leco.co.th

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. brentford.hounslow.sch.uk This high accuracy allows for the determination of the elemental formula of a molecule. For this compound (C₁₀H₁₄O₃), HRMS can confirm this formula by matching the experimentally measured mass with the calculated exact mass. For instance, the protonated molecule [M+H]⁺ would have a theoretical m/z that can be precisely verified.

Interactive Data Table: Mass Spectrometry Data for this compound

Technique Information Obtained Example Application
GC-MSSeparation and identification of components in a mixture.Identifying this compound in an essential oil sample. semanticscholar.orgnih.gov
HRMSAccurate mass measurement and elemental formula determination.Confirming the molecular formula as C₁₀H₁₄O₃. brentford.hounslow.sch.uk
EI-MSFragmentation pattern for structural elucidation.Observing characteristic losses of methyl and methoxy groups.

The fragmentation of aromatic compounds in electron ionization (EI) mass spectrometry often results in a strong molecular ion peak due to the stability of the aromatic ring. libretexts.org Common fragmentation pathways for ethers involve cleavage alpha to the oxygen atom. libretexts.org For this compound, one would expect to see fragment ions corresponding to the loss of a methyl radical (CH₃•) or a methoxy radical (CH₃O•) from the molecular ion.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The absorption of infrared radiation or the scattering of laser light (Raman) corresponds to specific bond vibrations, providing a "fingerprint" of the functional groups present in the molecule.

For this compound, the IR and Raman spectra would show characteristic bands for:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methoxy groups) appear just below 3000 cm⁻¹.

C-O stretching: The C-O bonds of the methoxy groups will have strong absorption bands, typically in the 1250-1000 cm⁻¹ region.

Aromatic C=C stretching: The stretching vibrations of the benzene ring usually give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-H bending: Out-of-plane bending vibrations of the aromatic C-H bonds can be informative about the substitution pattern of the benzene ring.

Computational methods can be used to calculate the theoretical vibrational frequencies, which can then be compared to the experimental IR and Raman spectra to aid in the assignment of the observed bands. researchgate.netesisresearch.org

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Approximate Frequency Range (cm⁻¹)
Aromatic C-H stretch3100 - 3000
Aliphatic C-H stretch3000 - 2850
Aromatic C=C stretch1600 - 1450
C-O stretch (ether)1250 - 1000
C-H out-of-plane bend900 - 675

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical method for investigating the electronic transitions within a molecule. When organic molecules absorb UV or visible light, their electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For this compound, the UV-Vis spectrum reveals key information about its electronic structure, particularly the π → π* transitions associated with the aromatic benzene ring. quimicaorganica.orgup.ac.za

The benzene molecule itself displays three absorption bands at 184, 204, and 256 nm. quimicaorganica.org The attachment of substituent groups to the benzene ring can cause shifts in the position and intensity of these absorption bands. up.ac.za The three methoxy (-OCH₃) groups on this compound are electron-donating, and the methyl (-CH₃) group is a weak electron-donating group. These substituents increase the electron density of the aromatic ring, which in turn affects the energy of the molecular orbitals. This typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary and secondary absorption bands. up.ac.za In some substituted benzenes, certain transitions, like n → π, may be obscured by the more intense π → π bands. up.ac.za

The solvent in which the sample is analyzed can also influence the UV-Vis spectrum due to interactions with the molecule, especially if the substituents are polar. up.ac.za

Detailed research findings on the UV-Vis spectroscopic data for a related compound, 1,2,4-trimethoxybenzene, are presented in the interactive table below. This data provides a reasonable approximation of the expected absorption for this compound.

Table 1: UV-Vis Absorption Data for 1,2,4-Trimethoxybenzene

This table is interactive. Click on the headers to sort the data.

Wavelength (λmax)Molar Absorptivity (ε)Solvent
287 nm3160Cyclohexane
289 nm3160Ethanol
218 nm10000Ethanol
250 nm6310Ethanol

Data sourced from the NIST WebBook for 1,2,4-Trimethoxybenzene, as specific data for this compound was not available in the search results. nist.gov

X-ray Diffraction for Crystalline Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is then used to generate an electron density map, from which the atomic positions can be accurately determined. mdpi.commdpi.com

While a specific crystal structure determination for this compound was not found in the searched literature, the analysis of related methoxybenzene derivatives provides insight into the expected structural features. aps.orgjyu.fi Key structural details that would be revealed by an X-ray diffraction study include:

Aromatic Ring Geometry: The planarity of the benzene ring and the precise bond lengths and angles within it.

Substituent Conformation: The orientation of the three methoxy groups and the methyl group relative to the plane of the benzene ring. Steric hindrance between the adjacent methoxy groups would likely cause them to be twisted out of the ring's plane.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, including any significant intermolecular forces such as hydrogen bonds or π-π stacking interactions, which govern the supramolecular architecture. jyu.fi

For illustrative purposes, the following interactive table presents the kind of crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment.

Table 2: Illustrative Crystallographic Data Parameters

This table is interactive and represents typical parameters obtained from X-ray diffraction analysis.

ParameterDescription
Crystal SystemThe crystal system describes the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). mdpi.com
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal. mdpi.com
Unit Cell Dimensions (a, b, c, α, β, γ)These are the lengths of the sides of the unit cell and the angles between them. mdpi.com
ZThe number of molecules in the unit cell. mdpi.com
Dihedral AnglesThe angles between the planes of the aromatic ring and the substituent groups.
Bond Lengths and AnglesPrecise measurements of the distances between atoms and the angles they form.

Analytical Methodologies for Detection and Quantification of 1,2,3 Trimethoxy 4 Methylbenzene

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating 1,2,3-Trimethoxy-4-methylbenzene from other components in a mixture, a necessary step for its accurate measurement. sielc.com Both gas and liquid chromatography are employed for this purpose.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is achieved based on the differential partitioning of the compound between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

GC coupled with a mass spectrometer (GC-MS) is a particularly effective combination. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information, allowing for unambiguous identification of this compound. In selected ion monitoring (SIM) mode, the MS can be set to detect specific ions characteristic of the target analyte, which significantly enhances selectivity and sensitivity.

For the analysis of related methoxyphenolic compounds, including isomers of trimethoxy-methylbenzene, a DB-5MS column, which has a (5%-phenyl)-methylpolysiloxane stationary phase, has been utilized. A typical GC oven temperature program for such analyses might start at a lower temperature, for instance, 70°C, and gradually increase to a higher temperature, such as 290°C, to ensure the elution of all compounds of interest. rsc.org

Flame Ionization Detectors (FID) are also commonly used in GC for the quantification of organic compounds. While FID provides high sensitivity, it does not offer the same level of specificity as a mass spectrometer. Therefore, it is often used when the identity of the compound has already been confirmed, and the primary goal is quantification.

A study on the volatile components of Pu-erh tea, which included the analysis of 1,2,3-trimethoxy-5-methylbenzene (an isomer of the target compound), employed GC-MS for identification and quantification. rsc.org

Table 1: Illustrative GC-MS Parameters for Analysis of Related Trimethoxybenzene Compounds rsc.org

ParameterValue
Column DB-5MS (30 m x 0.250 mm i.d., 0.25 µm film thickness)
Inlet Temperature 260°C
Injection Mode Splitless
Carrier Gas Helium
Column Flow 1.0 mL/min (constant flow)
Oven Program 70°C (hold 0.5 min), ramp at 20°C/min to 190°C, then ramp at 10°C/min to 290°C
Transfer Line Temp. 280°C
Detector Mass Spectrometer (in Selected Ion Monitoring mode)

This table is for illustrative purposes and based on methods used for structurally similar compounds. Specific parameters may need to be optimized for this compound.

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the separation and quantification of this compound. dnacih.com HPLC is particularly useful for less volatile or thermally labile compounds, although this compound is amenable to both GC and LC. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase.

For the separation of aromatic compounds like trimethoxybenzene derivatives, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comsielc.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

A UV detector is frequently used with HPLC for the detection of aromatic compounds, as they typically exhibit strong absorbance in the ultraviolet region of the electromagnetic spectrum. dnacih.com For enhanced specificity, HPLC can be coupled with a mass spectrometer (LC-MS), which provides both retention time and mass-to-charge ratio information for confident peak identification. nih.gov

A method for the analysis of 1,2,3-trimethoxybenzene (B147658) used a mobile phase of acetonitrile, water, and phosphoric acid with a reverse-phase column. For applications requiring mass spectrometry compatibility, formic acid can be used as a modifier instead of phosphoric acid. sielc.com

Table 2: Example HPLC Conditions for Separation of Related Aromatic Compounds rsc.org

ParameterValue
Column C18 reversed-phase (e.g., 50 mm x 2.1 mm i.d., 2.7 µm particle size)
Mobile Phase Isocratic elution with a mixture of acetonitrile and water
Flow Rate 0.500 mL/min
Detector Diode Array Detector (DAD) or Mass Spectrometer (MS)
Injection Volume 10 µL

This table provides a general example of HPLC conditions. The specific mobile phase composition and gradient may need to be optimized for the analysis of this compound.

Sample Preparation and Extraction Techniques (e.g., Solid-Phase Microextraction)

Effective sample preparation is a critical step to isolate this compound from the sample matrix and concentrate it before chromatographic analysis. europa.eu Solid-Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that is particularly well-suited for the analysis of volatile and semi-volatile organic compounds from various matrices. sigmaaldrich.comchromatographyonline.com

SPME involves the use of a fused silica (B1680970) fiber coated with a polymeric stationary phase. The fiber is exposed to the sample or its headspace, and the analytes partition from the sample matrix into the fiber coating. After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed and introduced into the GC column. chromatographyonline.com

The choice of fiber coating is crucial for efficient extraction and depends on the polarity and volatility of the analyte. For aromatic compounds like this compound, a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is often a suitable choice due to its mixed-polarity nature, which allows for the effective extraction of a wide range of compounds. superchroma.com.tw

Headspace SPME (HS-SPME) is a common approach where the fiber is exposed to the vapor phase above a liquid or solid sample. This technique is particularly useful for complex matrices as it minimizes the extraction of non-volatile, interfering components. sigmaaldrich.com The efficiency of HS-SPME can be influenced by factors such as extraction time, temperature, and the addition of salt to the sample to enhance the release of volatile compounds.

In a study analyzing aroma compounds in essential oils, SPME was used to extract volatile components for subsequent GC-MS analysis. researchgate.net

Table 3: General Parameters for SPME of Volatile Aromatic Compounds superchroma.com.tw

ParameterDescription
Fiber Coating Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)
Extraction Mode Headspace (HS-SPME) or Direct Immersion
Extraction Time Typically 15-60 minutes, requires optimization
Extraction Temp. Ambient to slightly elevated (e.g., 40-60°C), requires optimization
Desorption Thermal desorption in GC inlet
Desorption Temp. Typically 220-270°C
Desorption Time Typically 1-5 minutes

This table outlines general SPME parameters that would need to be specifically optimized for the quantitative analysis of this compound.

Development and Validation of Quantitative Analytical Methods for Complex Matrices

The development and validation of a quantitative analytical method are essential to ensure that the results are reliable, accurate, and reproducible. gavinpublishers.com This process is guided by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu

A quantitative method for this compound in a complex matrix, such as an essential oil or a food product, would typically be developed using GC-MS or LC-MS. The validation process involves evaluating several key parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. gavinpublishers.com This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix sample.

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. europa.eu This is assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. europa.eu It is often determined by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered by the method is calculated.

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. europa.eu It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. scielo.br

A study on the determination of methylisothiazolinone and methylchloroisothiazolinone in cosmetic products using a matrix solid-phase dispersion (MSPD) extraction technique followed by GC-MS provides a relevant example of method validation. The study reported recovery values between 97.87% and 103.15%, and relative standard deviation (RSD) values lower than 11%. The limit of quantitation (LOQ) for the analytes was also determined. pcdn.co While this study does not involve this compound, it illustrates the parameters that need to be assessed during method validation for a complex matrix.

Table 4: Key Validation Parameters for a Quantitative Analytical Method europa.eugavinpublishers.com

ParameterAcceptance Criteria (Typical)
Linearity (r²) ≥ 0.99
Accuracy (Recovery) 80-120%
Precision (RSD) ≤ 15%
Limit of Quantitation The lowest concentration that can be measured with acceptable accuracy and precision.

These are general acceptance criteria and may vary depending on the specific application and regulatory requirements.

Computational and Theoretical Studies on 1,2,3 Trimethoxy 4 Methylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1,2,3-Trimethoxy-4-methylbenzene, DFT calculations would be employed to determine its optimized molecular geometry, electronic properties, and predict its stability and reactivity.

DFT calculations can elucidate the distribution of electron density, which is crucial for understanding the molecule's chemical behavior. Key parameters derived from DFT studies include total energy, orbital energies, and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These parameters are instrumental in assessing the kinetic stability and chemical reactivity of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.

While general DFT studies have been conducted on groups of methylbenzene molecules to analyze the effect of methyl substitution on the electronic properties of the benzene (B151609) ring, specific data for this compound is not detailed in these studies. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. For a single molecule like this compound, the HOMO and LUMO are key indicators of its nucleophilic and electrophilic character, respectively.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting chemical reactivity. wuxibiology.com A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. wuxibiology.com Visualizing the spatial distribution of the HOMO and LUMO can identify the likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the surface of the molecule, providing insights into its reactive behavior.

The MEP map uses a color spectrum to represent different potential values. Regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. For this compound, an MEP map would reveal the influence of the three methoxy (B1213986) groups and the methyl group on the charge distribution of the benzene ring, highlighting the most likely sites for intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. wisc.eduwisc.edu It transforms the complex, delocalized molecular orbitals into a more intuitive picture that aligns with Lewis structures.

NBO analysis for this compound would quantify the electron density in the bonds and lone pairs, providing information about hybridization and bond strengths. It can also reveal details about hyperconjugative interactions, such as the donation of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital. These interactions are crucial for understanding the molecule's stability and conformational preferences.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in drug design and toxicology to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies focused on derivatives of this compound were found, the methodologies are well-established.

Ligand-Based and Structure-Based Modeling Methodologies

QSAR models can be developed using either ligand-based or structure-based approaches.

Ligand-Based Modeling: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on a set of molecules with known activities to build a model that relates their structural or physicochemical properties to their biological effects. For derivatives of this compound, this would involve synthesizing a series of related compounds, measuring their biological activity, and then using computational methods to identify the key molecular features responsible for that activity.

Structure-Based Modeling: This method is employed when the 3D structure of the target protein or receptor is known. It involves docking the derivatives of this compound into the active site of the target and calculating their binding energies. These calculated energies are then correlated with the experimentally determined biological activities to develop a QSAR model. This approach provides a more detailed understanding of the specific interactions between the ligand and its target.

In the absence of specific computational data for this compound, this article serves as a guide to the theoretical methodologies that would be applied to investigate its electronic structure, stability, and reactivity, as well as to develop predictive models for the biological activity of its derivatives.

Statistical Validation Techniques (e.g., Multiple Linear Regression, Neural Networks, Cross-Validation)

In the computational analysis of molecules like this compound, statistical validation techniques are crucial for developing robust predictive models, often within the framework of Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR). researchgate.netnih.gov These models aim to correlate a molecule's structural or physicochemical features (descriptors) with its biological activity or physical properties, thereby guiding the design of new compounds without the need for immediate synthesis and testing. nih.gov

Multiple Linear Regression (MLR) is a foundational statistical method used to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (e.g., biological activity). nih.gov The goal is to generate a simple, interpretable mathematical equation. nih.gov For a series of methoxybenzene derivatives, descriptors such as molecular weight, logP (lipophilicity), polar surface area, and electronic parameters could be used to predict an activity like enzyme inhibition. The quality of an MLR model is often assessed by its coefficient of determination (r²), which indicates the proportion of variance in the dependent variable that is predictable from the independent variables. researchgate.net

Neural Networks (NNs) , particularly Artificial Neural Networks (ANNs), offer a more complex, non-linear approach to QSAR modeling. diva-portal.org Unlike MLR, NNs can capture intricate and non-linear relationships between molecular descriptors and the target property. arxiv.org Graph Neural Networks (GNNs) have become particularly powerful, as they can directly learn from the molecule's graph structure (atoms as nodes, bonds as edges), eliminating the need to pre-calculate specific descriptors. arxiv.orgunisi.it This allows the model to learn features relevant to the property being predicted in an end-to-end fashion. arxiv.org

Cross-Validation is an essential technique for assessing the predictive power and robustness of any QSAR model, whether built with MLR or NNs. It involves partitioning the dataset into subsets, training the model on some subsets, and then testing it on the remaining subset. A common metric derived from this process is the cross-validated coefficient of determination (q²). A high q² value indicates that the model is not overfitted to the training data and has good predictive capability for new, unseen compounds. researchgate.net

To illustrate, a hypothetical QSAR model for a series of substituted methoxybenzenes might be developed as follows:

CompoundMolecular Weight (Descriptor 1)LogP (Descriptor 2)Polar Surface Area (Descriptor 3)Predicted Activity (logKi)
Derivative 1168.192.127.7-5.45
Derivative 2182.222.327.7-5.91
Derivative 3198.181.936.9-6.23
Derivative 4212.212.236.9-6.57

This table is illustrative, showing the types of data used in developing a predictive QSAR model.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action by identifying key intermolecular interactions. researchgate.netresearchgate.net

The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. nih.gov A lower binding energy score (typically expressed in kcal/mol) indicates a more stable ligand-receptor complex and a higher predicted affinity. nih.gov

For a compound like this compound, a docking study would begin with obtaining the three-dimensional structures of the ligand and a biologically relevant target protein. researchgate.net Potential targets could include enzymes where methoxy-substituted compounds have shown activity, such as tyrosinase, EGFR, or carbonic anhydrase. nih.govmdpi.comresearchgate.net The protein structure is prepared by removing water molecules and adding hydrogen atoms, while the ligand's geometry is optimized. researchgate.net

The docking algorithm then samples numerous possible conformations and orientations of the ligand within the protein's active site. The resulting poses are scored, and the best-scoring poses are analyzed to understand the specific interactions driving the binding. These interactions commonly include:

Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors.

Hydrophobic Interactions: Interactions between non-polar regions of the ligand and receptor.

Pi-Pi Stacking: Interactions between aromatic rings.

An illustrative docking result for this compound against a hypothetical enzyme target is summarized below.

ParameterValue/Description
Protein TargetHypothetical Kinase (e.g., EGFR)
Binding Energy-8.4 kcal/mol
Interacting Residues (Hydrogen Bonds)MET769
Interacting Residues (Hydrophobic/Pi-Pi)TRP2239, ILE2356
Predicted Inhibition Constant (Ki)71.97 nM

This table presents hypothetical molecular docking results for this compound to illustrate the typical outputs of such a study, with interacting residues drawn from examples of similar compounds. nih.govnih.gov

Prediction of Spectroscopic Parameters and Vibrational Spectra

Theoretical calculations, particularly those using Density Functional Theory (DFT), are widely employed to predict the spectroscopic properties of molecules like this compound. nih.govdntb.gov.ua These methods can accurately compute molecular geometries and predict vibrational spectra (Infrared and Raman), which are invaluable for structural elucidation and for complementing experimental data. icm.edu.pl

The standard approach involves optimizing the molecular geometry of the compound using a DFT functional, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)). researchgate.netnih.gov Following optimization, the vibrational frequencies are calculated. The results of these calculations provide a set of normal modes, each with a corresponding frequency (in cm⁻¹) and intensity, which can be used to simulate the theoretical IR and Raman spectra. longdom.org

It is common practice to apply a scaling factor to the calculated frequencies. This is because the theoretical calculations are typically performed for a single molecule in the gas phase under the harmonic approximation, whereas experimental spectra are often recorded in the solid or liquid phase and are subject to anharmonicity and intermolecular interactions. Scaling corrects for these systematic discrepancies, leading to better agreement between theoretical and experimental data. longdom.org

Below is a table comparing hypothetical experimental vibrational frequencies for a substituted trimethoxybenzene with theoretical values calculated using the B3LYP method.

Vibrational Mode AssignmentExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)
C-H stretch (aromatic)305031153053
C-H stretch (methyl)294530082948
C=C stretch (ring)159016241592
C-O stretch (methoxy)127012951269
Ring deformation592605593

This table is based on data for analogous compounds like 1,3,5-trimethoxybenzene to illustrate the comparison between experimental and DFT-calculated vibrational frequencies. icm.edu.plarticle4pub.com

Solvent Effects and Solution-Phase Phenomena using Theoretical Models

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Theoretical models are essential for understanding these solvent effects on the structure, stability, and spectroscopic properties of this compound. nih.gov

One of the most widely used methods is the Polarizable Continuum Model (PCM) . wikipedia.orgresearchgate.net Instead of modeling individual solvent molecules, which is computationally expensive, the PCM approximates the solvent as a continuous, polarizable dielectric medium. wikipedia.orgmolcas.org The solute molecule is placed within a cavity carved out of this dielectric continuum, and the electrostatic interactions between the solute and the polarized medium are calculated self-consistently. molcas.org This approach effectively captures the bulk electrostatic effects of the solvent on the solute.

PCM calculations can predict several solution-phase phenomena:

Structural Changes: The geometry of a molecule can be altered by the reaction field of the solvent.

Solvatochromism: The shift in UV-visible absorption spectra upon changing solvent polarity can be simulated. rsc.orgsapub.org Experimental studies on dihydroxybenzene derivatives have shown that solvent nature can significantly change the position and intensity of absorption bands. nih.gov

Stability and Reactivity: The relative stability of different conformers or the energy profile of a reaction can be different in solution compared to the gas phase.

The effect of the solvent on a molecule's dipole moment is a key indicator of the solute-solvent interaction strength. As solvent polarity increases, the molecule's electron distribution may polarize, leading to a larger dipole moment.

The table below illustrates the theoretical effect of different solvents on the calculated dipole moment of a methoxybenzene derivative.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)
Gas Phase1.02.15
Carbon Tetrachloride2.22.88
Acetone20.73.95
Water78.44.21

This table provides illustrative data on how the dipole moment of a polar molecule is expected to change with solvent polarity according to continuum solvation models. researchgate.netresearchgate.net

Natural Occurrence and Biosynthetic Pathway Hypotheses for 1,2,3 Trimethoxy 4 Methylbenzene

Identification in Plant Metabolomes and Biological Samples

1,2,3-Trimethoxy-4-methylbenzene is a substituted aromatic ether. While direct isolation from living plant tissues is not extensively documented in readily available literature, its presence has been confirmed in products derived from the thermal processing of plant biomass. Specifically, it has been identified as a constituent of the bio-crude oil produced during the hydrothermal liquefaction of pine wood. aston.ac.uk This process involves heating biomass with water under high pressure, breaking it down into its chemical components. The identification of this compound in such products strongly suggests its origin from the chemical constituents of the wood, such as lignin (B12514952) or other aromatic precursors.

Products derived from wood pyrolysis, such as smoke flavorings, are known to contain a complex mixture of phenolic and aromatic compounds. nih.gov The core chemical structure of this compound is a substituted pyrogallol (B1678534) (1,2,3-trihydroxybenzene). Pyrogallol itself is known to occur in nature and can be found in smoked fish and meat products, tea, and as a degradation product of larger natural molecules like tannins and humic substances. nih.govresearchgate.net The presence of the fully methylated derivative, this compound, in pyrolytic products from wood indicates it is likely formed through the methylation of pyrogallol-type precursors present in the original plant material. aston.ac.uk

Source MaterialProduct TypeCompound Identified
Pine WoodBio-crude from Hydrothermal LiquefactionThis compound aston.ac.uk
Various (e.g., wood)Smoke Condensates / FlavoringsPyrogallol (precursor) nih.gov

Proposed Biosynthetic Precursors and Enzymatic Pathways

The biosynthesis of this compound in plants has not been explicitly elucidated. However, based on its structure and known metabolic pathways, a hypothetical biosynthetic route can be proposed. The key structural features are the C7 aromatic core (a toluene (B28343) ring) and three methoxy (B1213986) groups at adjacent positions (1, 2, and 3). This suggests a pathway involving a hydroxylated and methylated aromatic precursor.

The formation of the core aromatic structure can be rationalized through established biosynthetic routes for secondary metabolites.

Shikimate and Phenylpropanoid Pathways: The shikimate pathway is the primary route for producing aromatic amino acids, including phenylalanine, in plants and microorganisms. Phenylalanine is the entry point into the phenylpropanoid pathway, which generates a vast array of phenolic compounds based on a C6-C3 skeleton (a benzene (B151609) ring with a three-carbon side chain). wikipedia.org Precursors like gallic acid (3,4,5-trihydroxybenzoic acid), which is widespread in plants, can be decarboxylated to form pyrogallol, providing the 1,2,3-trihydroxybenzene skeleton. Further enzymatic modifications, such as C-methylation, could introduce the methyl group at position 4 to form 4-methylpyrogallol, the direct precursor for the target compound.

Polyketide Pathway: Alternatively, the aromatic ring could be formed via the polyketide pathway. This route involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a linear poly-β-keto chain. This chain then undergoes intramolecular cyclization and aromatization reactions, catalyzed by polyketide synthases (PKSs), to generate a diverse array of aromatic structures. This pathway is well-known for producing various substituted benzene rings in bacteria, fungi, and some plants, and could theoretically assemble the 4-methylpyrogallol core.

The most defining features of this compound are its three methoxy groups. The formation of these groups is a classic example of a common modification in secondary metabolism.

O-Methylation: The conversion of hydroxyl groups (-OH) to methoxy groups (-OCH₃) is catalyzed by a large and diverse family of enzymes known as O-methyltransferases (OMTs). nih.gov These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. It is highly probable that the biosynthesis of this compound proceeds via a tri-hydroxylated intermediate, 4-methylpyrogallol (1,2,3-trihydroxy-4-methylbenzene). A series of position-specific OMTs would then catalyze the sequential methylation of the three hydroxyl groups to yield the final product.

Aromatic Ring Formation: The formation of the benzene ring itself is an upstream event. As discussed, this is accomplished either through the shikimate pathway, which produces aromatic amino acids that are then modified, or through the cyclization of a linear chain in the polyketide pathway. Enzymes such as cyclases are critical in the latter pathway for ensuring the correct folding and condensation of the polyketide chain to form the aromatic ring.

The biosynthesis of a specific compound like this compound is unlikely to occur in isolation. Instead, it is hypothesized to be part of a broader metabolic network that produces a variety of simple methylated phenols and benzenes.

The proposed precursor, 4-methylpyrogallol, is itself a methylated phenol. The enzymatic machinery, particularly the O-methyltransferases (OMTs), responsible for its subsequent methylation is often not exclusively specific to a single substrate. Therefore, these enzymes could act on other phenolic precursors present in the cell, leading to a suite of related methylated aromatic compounds. This is consistent with the chemical profiles of plant extracts and pyrolytic products like wood smoke, which typically contain a rich diversity of guaiacols (2-methoxyphenols), syringols (2,6-dimethoxyphenols), and other methylated catechols and pyrogallols. aston.ac.uk The synthesis of this compound likely represents one branch of a complex and interconnected metabolic grid dedicated to producing these low-molecular-weight aromatic molecules, which may play roles in plant defense, allelopathy, or as structural components of polymers like lignin.

Applications of 1,2,3 Trimethoxy 4 Methylbenzene in Advanced Chemical Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

1,2,3-Trimethoxy-4-methylbenzene is recognized as a chemical intermediate used in the synthesis of other organic compounds. It is commercially available as a building block for research and development purposes, indicating its role as a starting material for constructing more complex molecular structures. The compound has also been identified as a component in the complex mixture of bio-crude derived from the hydrothermal liquefaction of lignocellulosic materials like pine wood, highlighting its formation from natural biopolymers. aston.ac.uk

Precursor for Pharmaceutical Intermediates and Fine Chemicals

The most specific documented role of this compound is within the pharmaceutical sector, where it is known as a process impurity in the synthesis of the anti-anginal drug, Trimetazidine. synzeal.comsynzeal.com Its presence as an impurity underscores its relevance as a pharmaceutical intermediate, as monitoring and controlling such related substances are critical for the quality and safety of the final active pharmaceutical ingredient (API).

Table 1: Profile of this compound as a Pharmaceutical-Related Chemical

Identifier Description Context of Application Source(s)
Chemical Name This compound - synzeal.com
CAS Number 33257-15-7 - synzeal.com
Molecular Formula C₁₀H₁₄O₃ - synzeal.com
Role Pharmaceutical Impurity Identified as Trimetazidine Impurity 2. synzeal.comsynzeal.com

| Application | Analytical Reference | Used for analytical method development, validation, and quality control during the production of Trimetazidine. | synzeal.com |

Scientific literature available through the conducted research does not provide specific examples of this compound being used as a direct precursor for the synthesis of substituted benzaldehydes such as 3,4,5-Trimethoxybenzaldehyde (B134019).

While its structure is suited for use as a synthon, or a synthetic building block, no specific instances of its application in the synthesis of natural product analogues or scaffolds were identified in the reviewed research.

Derivatization for Advanced Materials Research (e.g., Optoelectronic Materials, Liquid Crystals)

There is no information available in the retrieved search results detailing the derivatization of this compound for applications in advanced materials research, such as the development of optoelectronic materials or liquid crystals.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
3,4,5-Trimethoxybenzaldehyde
Trimetazidine
Acetic acid
Formic acid
Methanol (B129727)
Propanoic acid
Zinc chloride
Potassium chloride

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for 1,2,3-Trimethoxy-4-methylbenzene

The traditional synthesis of this compound often involves multi-step processes that may utilize harsh reagents and generate significant waste. A primary focus of future research will be the development of more sustainable and efficient synthetic methods. This includes the exploration of greener solvents, catalyst systems with higher turnover numbers, and processes that minimize the formation of byproducts.

One promising approach involves the use of starting materials derived from renewable resources. Research into biocatalytic methods, employing enzymes to carry out specific transformations, could lead to highly selective and environmentally benign syntheses. Additionally, the application of flow chemistry presents an opportunity to improve reaction efficiency, safety, and scalability. Continuous flow reactors can offer precise control over reaction parameters such as temperature and pressure, leading to higher yields and purity.

Established synthetic routes often begin with a substituted benzene (B151609) precursor like 4-methylcatechol, followed by sequential methoxylation using agents such as dimethyl sulfate (B86663) or iodomethane (B122720) under alkaline conditions. Future work could focus on replacing these traditional methylating agents with greener alternatives like dimethyl carbonate, which is less toxic and has a lower environmental impact. The optimization of reaction conditions, including the use of phase-transfer catalysts to enhance efficiency, remains a key area for improvement.

Advanced Mechanistic Elucidation using In Situ Spectroscopic Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing processes and designing new transformations. While traditional analytical techniques provide valuable "before and after" snapshots of a reaction, in situ spectroscopic methods offer real-time monitoring of reacting species.

Techniques such as ReactIR (in situ Fourier-transform infrared spectroscopy), Raman spectroscopy, and in situ NMR (Nuclear Magnetic Resonance) spectroscopy can provide detailed kinetic and mechanistic information. By observing the formation and consumption of intermediates and products as the reaction progresses, researchers can gain unprecedented insight into the reaction pathway. This knowledge can be used to identify rate-limiting steps, detect transient intermediates, and understand the role of catalysts and reaction conditions.

For instance, in electrophilic aromatic substitution reactions involving this compound, in situ spectroscopy could be used to directly observe the formation of the benzenonium intermediate, providing experimental evidence to support or refine theoretical models of the reaction mechanism.

Integrated Computational and Experimental Approaches for Structure-Reactivity Relationships

The synergy between computational chemistry and experimental work offers a powerful tool for understanding and predicting the behavior of this compound. Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule, predicting sites of reactivity and the energies of reaction intermediates and transition states.

By mapping the electron density, computational models can identify the positions most susceptible to electrophilic or nucleophilic attack. For example, DFT calculations can predict the regioselectivity of reactions like nitration or sulfonation, guiding synthetic efforts towards the desired products. These theoretical predictions can then be validated through experimental studies, such as kinetic analyses of reaction rates under various conditions.

When discrepancies arise between theoretical predictions and experimental outcomes, it prompts a deeper investigation. This could involve refining the computational model by using higher-level basis sets or re-examining the experimental setup to account for unforeseen variables. This iterative process of prediction, experimentation, and refinement leads to a more robust and accurate understanding of the structure-reactivity relationships of this compound.

Exploration of New Derivatization Strategies for Targeted Chemical Applications

This compound serves as a versatile scaffold for the synthesis of a wide range of derivatives with potential applications in materials science, and the fragrance and flavor industries. Future research will undoubtedly focus on exploring new derivatization strategies to access novel compounds with tailored properties.

This includes the development of selective functionalization reactions that allow for the introduction of new chemical groups at specific positions on the aromatic ring. For example, developing catalysts for regioselective C-H activation would open up new avenues for creating complex molecules from this relatively simple starting material.

Q & A

Q. What are the established synthetic routes for 1,2,3-Trimethoxy-4-methylbenzene, and how can reaction conditions be optimized?

Methodological Answer:

  • Step 1: Start with a substituted benzene precursor (e.g., 4-methylcatechol) and employ sequential methoxylation using methylating agents like dimethyl sulfate or iodomethane in alkaline conditions .
  • Step 2: Optimize regioselectivity by controlling temperature (40–60°C) and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
  • Step 3: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to identify methoxy (-OCH3_3) and methyl (-CH3_3) groups. For example, methoxy protons typically resonate at δ 3.7–3.9 ppm in CDCl3_3 .
  • UV-Vis Spectroscopy: Compare experimental λmax_{max} values (e.g., 270–280 nm for aromatic π→π* transitions) with NIST reference data to validate electronic properties .
  • Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 196.0735 for C10_{10}H14_{14}O3_3) .

Q. How can researchers efficiently retrieve authoritative literature on methoxy-substituted benzene derivatives?

Methodological Answer:

  • Keyword Strategy: Use precise IUPAC names and Boolean operators (e.g., "this compound AND synthesis") in databases like PubMed or SciFinder .
  • Filtering: Exclude non-academic sources by limiting searches to peer-reviewed journals or trusted repositories (e.g., NIST Chemistry WebBook, PubChem) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

  • Step 1: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to map electron density and identify reactive sites (e.g., para to methyl groups) .
  • Step 2: Simulate reaction pathways for nitration or sulfonation using software like Gaussian or ORCA, comparing activation energies to prioritize synthetic routes .
  • Step 3: Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates under controlled conditions) .

Q. What strategies resolve contradictions between theoretical and experimental data in physicochemical properties?

Methodological Answer:

  • Case Example (Ionization Potential): If experimental ionization potential (IP) deviates from DFT predictions:
    • Re-evaluate Basis Sets: Use higher-accuracy basis sets (e.g., cc-pVTZ) to reduce computational errors .
    • Experimental Replication: Conduct photoelectron spectroscopy (PES) under vacuum to minimize environmental interference .

Q. What safety protocols are recommended for handling aromatic ethers like this compound?

Methodological Answer:

  • Exposure Mitigation: Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or dermal contact. Monitor airborne concentrations with gas detectors .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal. Use sealed containers labeled "halogenated organic waste" to prevent environmental leakage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.